2-[4-(dimethylamino)phenyl]-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-[4-(dimethylamino)phenyl]-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 2-[4-(dimethylamino)phenyl]-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method includes the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form intermediate compounds. These intermediates are then condensed with 2-aminopyridines to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[4-(dimethylamino)phenyl]-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines.
Scientific Research Applications
2-[4-(dimethylamino)phenyl]-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)phenyl]-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the cyclooxygenase-2 (COX-2) enzyme, leading to reduced inflammation . The compound’s structure allows it to form hydrogen bonds and other interactions with the active sites of these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar compounds to 2-[4-(dimethylamino)phenyl]-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine include other imidazo[1,2-a]pyridines like zolpidem and alpidem . These compounds also exhibit diverse biological activities but differ in their specific targets and effects. For example, zolpidem is primarily used as a hypnotic agent for treating insomnia, while alpidem is used for its anxiolytic properties
Properties
Molecular Formula |
C23H24N4 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C23H24N4/c1-16-8-5-6-10-20(16)24-23-22(18-12-14-19(15-13-18)26(3)4)25-21-11-7-9-17(2)27(21)23/h5-15,24H,1-4H3 |
InChI Key |
QRQSEQKSNBPAMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C(=CC=C3)C)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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